5-Isobutylisoxazole-3-carbonyl chloride
Overview
Description
5-Isobutylisoxazole-3-carbonyl chloride is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutylisoxazole-3-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the reaction of isobutyl nitrile oxide with an alkyne under mild conditions to form the isoxazole ring . The resulting isoxazole derivative is then treated with thionyl chloride to introduce the carbonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
5-Isobutylisoxazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Oxidation and Reduction: The isoxazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and bases are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.
Scientific Research Applications
5-Isobutylisoxazole-3-carbonyl chloride has various applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Isobutylisoxazole-3-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds . This reactivity is crucial for its potential use in drug development and other applications .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenylisoxazole-3-carbonyl chloride
- 5-Methylisoxazole-3-carbonyl chloride
- 5-Ethylisoxazole-3-carbonyl chloride
Uniqueness
5-Isobutylisoxazole-3-carbonyl chloride is unique due to its isobutyl substituent, which imparts distinct steric and electronic properties compared to other similar compounds .
Biological Activity
5-Isobutylisoxazole-3-carbonyl chloride is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring structure containing one nitrogen and one oxygen atom. Its molecular formula is with a molecular weight of approximately 187.62 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains.
The synthesis of this compound can be achieved through various methods, including:
- Cyclization of Isobutyl Nitrile Oxide : This method involves reacting isobutyl nitrile oxide with an alkyne under mild conditions to form the isoxazole ring.
- Metal-Free Synthetic Routes : These eco-friendly methods utilize (3+2) cycloaddition reactions, avoiding the disadvantages associated with metal-catalyzed reactions, such as toxicity and waste generation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effective inhibition of growth. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Studies have demonstrated that this compound possesses anticancer properties, particularly against certain cancer cell lines. The proposed mechanism includes:
- Inhibition of Enzymatic Activity : Interaction with specific enzymes involved in cancer cell proliferation.
- Receptor Binding : Modulation of receptor activity that influences cellular signaling pathways related to cancer growth .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : Evaluate the antimicrobial effects against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion method was employed to assess the inhibition zones.
- Results : The compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
-
Anticancer Screening :
- Objective : Assess the cytotoxic effects on various cancer cell lines.
- Method : MTT assay was used to determine cell viability post-treatment.
- Results : Significant cytotoxicity was observed in HeLa and MCF-7 cells, with IC50 values around 20 µM, indicating potential for further development as an anticancer agent.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to:
- Altered enzyme activity that disrupts metabolic processes.
- Modulation of receptor functions affecting cellular responses.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C8H10ClN2O2 | Isobutyl group enhances lipophilicity |
3-Isobutylisoxazole-5-carboxylic Acid | C8H10N2O3 | Carboxylic acid group influences reactivity |
Isoxazole-5-carbonyl Chloride | C6H4ClN2O | Simpler structure without isobutyl substitution |
The presence of the isobutyl substituent in this compound contributes distinct steric and electronic properties that enhance its biological activity compared to other similar compounds .
Properties
IUPAC Name |
5-(2-methylpropyl)-1,2-oxazole-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-5(2)3-6-4-7(8(9)11)10-12-6/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXJIMBYCOXHNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NO1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80664705 | |
Record name | 5-(2-Methylpropyl)-1,2-oxazole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80664705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
717871-85-7 | |
Record name | 5-(2-Methylpropyl)-1,2-oxazole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80664705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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